molecular formula C21H25N3O4 B5289798 (3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5289798
M. Wt: 383.4 g/mol
InChI Key: GCCRNEHSMJSUQX-MSOLQXFVSA-N
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Description

(3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a methoxyphenyl group, a pyridinylmethylcarbamoyl group, and a carboxylic acid group, making it a molecule of interest for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the methoxyphenyl and pyridinylmethylcarbamoyl groups, and the final carboxylation. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, (3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its various functional groups make it a versatile tool for probing enzyme activity, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement. This configuration allows for unique interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(3S,5R)-1-[(4-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-28-19-6-4-15(5-7-19)12-24-13-17(9-18(14-24)21(26)27)20(25)23-11-16-3-2-8-22-10-16/h2-8,10,17-18H,9,11-14H2,1H3,(H,23,25)(H,26,27)/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCRNEHSMJSUQX-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC(C2)C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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